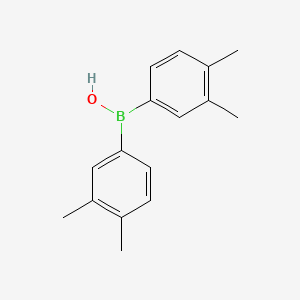

Bis(3,4-dimethylphenyl)borinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(3,4-dimethylphenyl)borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUUJGCHAAXMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674472 | |

| Record name | Bis(3,4-dimethylphenyl)borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-23-6 | |

| Record name | B,B-Bis(3,4-dimethylphenyl)borinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,4-dimethylphenyl)borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Context of Borinic Acids in Organoboron Chemistry

An In-Depth Technical Guide to Bis(3,4-dimethylphenyl)borinic acid

Topic: this compound CAS Number: 1072946-23-6

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1072946-23-6), an organoboron compound with significant potential in organic synthesis, medicinal chemistry, and materials science. The document delves into its physicochemical properties, established synthesis methodologies, and key applications, with a focus on the mechanistic principles that guide its use in research and development. Detailed experimental protocols and conceptual diagrams are provided to offer both theoretical understanding and practical guidance for laboratory applications.

Organoboron chemistry has become a cornerstone of modern science, providing tools for applications ranging from pharmaceuticals to advanced materials.[1] While boronic acids (RB(OH)₂) are widely recognized, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the closely related borinic acids (R₂B(OH)) offer a distinct and compelling reactivity profile.[1][2]

Borinic acids possess two organic substituents attached to the boron atom, in contrast to the single substituent of boronic acids.[1] This structural difference results in enhanced Lewis acidity, making borinic acids more reactive and, consequently, more susceptible to oxidation and protodeboronation.[1] this compound is a diarylborinic acid featuring two 3,4-dimethylphenyl groups, which impart specific electronic and steric properties.[3] The electron-donating methyl groups on the phenyl rings influence the compound's reactivity and make it a valuable tool for specialized applications.[3]

Physicochemical and Structural Properties

The identity and characteristics of this compound are defined by its specific molecular structure and resulting chemical properties. These data are essential for its application in quantitative experimental design.

| Property | Value | Source |

| CAS Number | 1072946-23-6 | [3][4][5][6] |

| IUPAC Name | This compound | [3][7] |

| Molecular Formula | C₁₆H₁₉BO | [3][4][5] |

| Molecular Weight | 238.1 g/mol | [3][4][5][7] |

| Exact Mass | 238.15300 Da | [3] |

| Canonical SMILES | B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | [3][7] |

| InChI Key | RLUUJGCHAAXMFW-UHFFFAOYSA-N | [3][7] |

| Calculated logP | 2.01820 | [3] |

| Appearance | (Typically a solid, consult supplier) | |

| Purity | ≥96% (Typical commercial purity) | [4][5] |

The calculated logarithmic partition coefficient (LogP) of 2.01820 suggests moderate lipophilicity, which implies limited solubility in aqueous media.[3] This is a critical consideration for applications in biological systems or aqueous reaction conditions.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of diarylborinic acids like this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale.

Conceptual Approaches:

-

Organometallic Pathways (Grignard/Organolithium): The most traditional and direct methods involve the reaction of a pre-formed organometallic reagent with a boron electrophile.[3] For this specific molecule, 3,4-dimethylphenylmagnesium bromide (a Grignard reagent) or 3,4-dimethylphenyl lithium would be reacted with a trialkyl borate, such as triisopropyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the final borinic acid. The stoichiometry is critical; a 2:1 ratio of the organometallic reagent to the borate is required to form the diaryl species.

-

Transmetalation Reactions: These methods involve the transfer of organic groups from one metal to boron.[3] Diisopropylaminoborane has been shown to be an effective borylating agent for transmetalation reactions with Grignard reagents.[3]

-

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry often employs palladium catalysis for its versatility and functional group compatibility.[3] These strategies can overcome limitations of traditional organometallic approaches and are particularly useful for constructing complex molecules.[3][8] A common approach involves the coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron.

Below is a diagram illustrating the generalized workflow for the Grignard-based synthesis.

Caption: Generalized workflow for the synthesis of this compound via a Grignard reaction.

Applications in Research and Drug Development

The unique electronic properties and reactivity of this compound make it a compound of interest across several scientific domains.[3]

Organic Synthesis and Catalysis

As a borinic acid, the compound serves as a versatile building block and catalyst.

-

Cross-Coupling Reactions: It can participate as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex biaryl structures.[3]

-

Catalysis: Due to its Lewis acidic nature, it can catalyze various organic transformations, including transamidation and aldol reactions, by activating electrophiles.[3]

Medicinal Chemistry and Drug Discovery

The incorporation of boron into drug candidates has gained significant traction since the FDA approval of Bortezomib (Velcade®), a boronic acid-based proteasome inhibitor, in 2003.[9][10] Borinic acids are being explored for similar roles.

-

Enzyme Inhibition: A key mechanism for boron-containing drugs is the reversible covalent inhibition of serine or threonine residues in enzyme active sites.[9] The empty p-orbital of the sp²-hybridized boron atom acts as an electrophile, accepting a lone pair from the hydroxyl group of a serine residue. This forms a stable, tetrahedral sp³-hybridized boronate adduct, effectively blocking the enzyme's catalytic activity.[9] While the specific targets for this compound are not yet fully elucidated, this mechanism is the foundational principle for its exploration as an enzyme inhibitor.[3]

-

Reactive Oxygen Species (ROS) Modulation: Some studies suggest that diarylborinic acids can react rapidly with hydrogen peroxide (H₂O₂), a key ROS.[3][11] This reactivity opens possibilities for its use as a ROS-triggered payload release system in targeted drug delivery or as a probe for studying oxidative stress in cellular environments.[3][11]

Caption: Mechanism of reversible covalent inhibition of a serine protease by a borinic acid.

Materials Science

The aromatic groups and the central boron atom can facilitate specific intermolecular interactions, making this compound a candidate for the development of novel materials.[3] Potential applications include its incorporation into polymers to create materials with tailored electronic, optical, or self-assembly properties for use in electronics or sensor technology.[3]

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a representative lab-scale synthesis of this compound. Causality: This method is chosen for its straightforward, multi-step logic that is fundamental to organometallic chemistry, providing a clear path from a common aryl halide to the target molecule. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the highly reactive Grignard reagent.

Materials:

-

1-Bromo-3,4-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Grignard Reagent Formation (Self-Validating Step):

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 equivalents).

-

Add a single crystal of iodine. The purple color will fade upon heating as the iodine sublimates and activates the magnesium surface, which is a visual confirmation of activation.

-

Add a small portion of a solution of 1-Bromo-3,4-dimethylbenzene (2.0 equivalents) in anhydrous THF via the dropping funnel.

-

Gently heat the flask to initiate the reaction. A successful initiation is marked by the disappearance of the iodine color and gentle bubbling on the magnesium surface. This is a critical self-validating checkpoint; if the reaction does not start, the glassware or solvent may not be sufficiently dry.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation Reaction:

-

Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

-

Slowly add triisopropyl borate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. The acidic workup protonates the boronate ester and hydrolyzes it to the borinic acid. Add the acid slowly to manage the exothermic quench.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Operations should be performed in a well-ventilated fume hood. It may be harmful if inhaled, swallowed, or in contact with skin.[12] Avoid exposure to heat, flames, and strong oxidizing agents.[12] Consult the Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information.

Conclusion

This compound is a specialized organoboron reagent with distinct properties conferred by its diarylborinic acid structure. Its enhanced Lewis acidity and specific reactivity profile make it a valuable tool in advanced organic synthesis, a promising scaffold in medicinal chemistry for developing novel therapeutics, and a component for innovative materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in both academic and industrial research settings.

References

-

Advanced Chem Blocks Inc. Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. [Link]

-

PubChem. This compound. [Link]

-

MDPI. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

-

Chemsrc. This compound | CAS#:1072946-23-6. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1072946-23-6 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C16H19BO | CID 46738821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:1072946-23-6 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Bis(3,4-dimethylphenyl)borinic Acid for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of Bis(3,4-dimethylphenyl)borinic acid, a diarylborinic acid of significant interest to researchers in organic synthesis, materials science, and drug discovery. The document details the compound's core physicochemical properties, including its molecular weight, and presents a validated synthesis protocol. Furthermore, it explores the mechanistic basis for its applications, particularly its role in catalysis and its potential in medicinal chemistry as a therapeutic agent. By contextualizing its reactivity against the broader class of organoboron compounds, this guide serves as a critical resource for scientists and drug development professionals seeking to leverage the unique chemical attributes of this molecule.

Core Physicochemical Properties and Identifiers

This compound is an organoboron compound belonging to the borinic acid class, which is characterized by a central boron atom bonded to two organic residues and one hydroxyl group (R₂BOH).[1] This structure is distinct from the more commonly utilized boronic acids, which feature two hydroxyl groups (RB(OH)₂).[1] The presence of two electron-donating 3,4-dimethylphenyl groups significantly influences its electronic properties and reactivity.[2]

The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and chemical analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1072946-23-6 | [3][4] |

| Molecular Formula | C₁₆H₁₉BO | [2][3][4] |

| Molecular Weight | 238.1 g/mol | [2][3][4][5][6] |

| Exact Mass | 238.1529 Da | [3] |

| InChI Key | RLUUJGCHAAXMFW-UHFFFAOYSA-N | [2][3] |

| SMILES | B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | [2][3] |

Synthesis and Characterization

The synthesis of diarylborinic acids like this compound is most reliably achieved through methods that facilitate the formation of carbon-boron bonds. The Grignard reagent-based methodology is a well-established and versatile approach.[2]

Rationale for Synthesis Strategy: Grignard Reaction

This synthetic route is predicated on the nucleophilic character of the organomagnesium halide (Grignard reagent), which readily attacks the electrophilic boron center of a borate ester, such as triisopropyl borate.[2] The choice of 4-bromo-1,2-dimethylbenzene as the starting material allows for the regioselective formation of the required 3,4-dimethylphenylmagnesium bromide intermediate. Subsequent hydrolysis of the resulting boronate ester yields the target borinic acid.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon) with a crystal of iodine. Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise to the magnesium. Maintain a gentle reflux to sustain the reaction. After the addition is complete, continue to stir until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.

-

Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding 1M hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Synthesis Workflow

Caption: Grignard-based synthesis of this compound.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is crucial. Mass spectrometry should reveal a molecular ion peak at m/z 238, corresponding to the compound's molecular weight.[2] Further structural elucidation is typically performed using ¹H NMR and ¹³C NMR spectroscopy to confirm the arrangement of the dimethylphenyl groups and the presence of the B-OH moiety.

Applications in Research and Drug Development

The unique electronic structure of this compound makes it a valuable tool in several scientific domains.

Organic Synthesis and Catalysis

As an organoboron compound, it serves as a versatile building block in organic synthesis.[2] It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex carbon-carbon bonds.[2][7] Furthermore, its Lewis acidic nature allows it to act as a catalyst for various transformations, including transamidation and aldol reactions, by activating electrophiles.[2]

Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry has seen a surge of interest in boron-containing compounds since the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade®).[7][8][9] Borinic acids, like their boronic acid cousins, possess a unique ability that makes them attractive for drug design: their boron atom has an empty p-orbital, which can accept a lone pair of electrons from nucleophilic residues (e.g., the hydroxyl group of serine) in the active sites of enzymes.[10] This interaction forms a stable, yet reversible, covalent bond, which can lead to potent and specific enzyme inhibition.[10]

This mechanism is particularly relevant for targeting serine proteases or other enzymes with key serine residues in their active sites. The reversible nature of the bond can offer a superior safety profile compared to irreversible covalent inhibitors, reducing the potential for off-target effects.[10]

Caption: Reversible covalent inhibition of a serine-containing enzyme by a borinic acid.

Additionally, borinic acids are known to react with reactive oxygen species (ROS).[2] This property positions compounds like this compound as potential candidates for ROS-triggered prodrugs or controlled-release systems in drug delivery, particularly in disease environments characterized by high oxidative stress, such as cancer.[2][8]

Conclusion

This compound is a molecule with significant untapped potential. With a molecular weight of 238.1 g/mol , its true value lies in the reactivity conferred by its diarylborinic acid structure.[2][3][4][5][6] Its utility as a synthetic building block is well-recognized, but its future impact may be greatest in the field of drug discovery. The ability to form reversible covalent interactions with biological targets, combined with its responsiveness to physiological triggers like ROS, makes it an exciting scaffold for the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to explore and exploit the promising chemistry of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Oakwood Products. Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Singh, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

-

Wang, Z., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(11), 2589. [Link]

-

Al-Zoubi, R. M., et al. (2024). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 29(3), 698. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1072946-23-6 [smolecule.com]

- 3. This compound | C16H19BO | CID 46738821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(3,4-dimethylphenyl)borinic Acid

Abstract

Bis(3,4-dimethylphenyl)borinic acid is a diarylborinic acid of significant interest in modern chemical research. Characterized by a central boron atom bonded to a hydroxyl group and two electron-rich 3,4-dimethylphenyl (o-xylyl) moieties, this compound exhibits enhanced reactivity and distinct electronic properties compared to its boronic acid counterparts. Its molecular formula is C₁₆H₁₉BO, and it possesses a molecular weight of approximately 238.14 g/mol .[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, primary synthetic methodologies, and key chemical reactions. Furthermore, it explores its emerging applications in medicinal chemistry as a reactive oxygen species (ROS)-responsive building block, in materials science for the development of novel functional materials, and as a catalyst in organic synthesis, offering a forward-looking perspective for researchers and drug development professionals.

Introduction to Diarylborinic Acids: A Structural and Reactivity Context

Organoboron chemistry has become a cornerstone of modern synthetic science, providing tools for constructing complex molecular architectures. Within this class, borinic acids (R₂BOH) occupy a unique chemical space, distinct from the more commonly studied boronic acids (RB(OH)₂) and triarylboranes (Ar₃B). The presence of two organic substituents on the boron atom in borinic acids, as opposed to one in boronic acids, fundamentally alters their electronic nature and reactivity. This structural difference results in enhanced Lewis acidity and a greater propensity for oxidation.[3]

This compound is a prime example of this subclass. The two 3,4-dimethylphenyl groups act as electron-donating substituents, which further modulates the electrophilicity of the boron center.[1] This electronic tuning enhances its reactivity, particularly in oxidation reactions and interactions with biological molecules, making it a compound of considerable scientific interest.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Core Properties and Identification

The key identifying and physical properties of this compound are summarized in the table below. The compound is typically supplied as a solid with a relatively broad melting point range, suggesting it may exist as a mixture of monomeric, dimeric (anhydride), or trimeric forms in the solid state.

| Property | Value | Reference(s) |

| CAS Number | 1072946-23-6 | [1][4] |

| Molecular Formula | C₁₆H₁₉BO | [1][2] |

| Molecular Weight | 238.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 70 - 90 °C | [3] |

| Appearance | Solid | N/A |

| Storage | Room temperature | [4] |

| SMILES | B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | [1] |

| InChI Key | RLUUJGCHAAXMFW-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint for the molecule.

-

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. Aromatic protons from the 3,4-dimethylphenyl groups are expected in the range of 7.0-8.0 ppm.[1] The four methyl groups (-CH₃) should appear as sharp singlet signals in the aliphatic region, typically around 2.2-2.4 ppm.[1] The hydroxyl proton (-OH) may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. A strong, characteristic absorption band corresponding to the asymmetric B-O stretching vibration is observed at approximately 1340 ± 10 cm⁻¹.[1] Additional expected peaks include aromatic C-H stretching vibrations near 3075 cm⁻¹ and aromatic C=C stretching modes between 1580-1636 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of 238.[1] A common fragmentation pattern involves the loss of the hydroxyl group, leading to a significant [M-17]⁺ peak.[1]

Synthesis and Handling

The most established and widely used method for synthesizing diarylborinic acids like this compound is through the use of Grignard reagents.[1]

Primary Synthetic Route: Grignard-based Methodology

This approach leverages the nucleophilic character of an organomagnesium halide to form the crucial carbon-boron bonds by attacking an electrophilic boron center, typically a trialkyl borate.

Caption: Workflow for the Grignard-based synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of diarylborinic acids via the Grignard method.[5][6][7]

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings (2.2 equivalents). Add a solution of 4-bromo-1,2-dimethylbenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). Stir the mixture until the magnesium is consumed to form (3,4-dimethylphenyl)magnesium bromide.

-

Borylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis (Workup): Cool the mixture again to 0 °C and quench the reaction by the slow, careful addition of aqueous acid (e.g., 1M HCl). This step hydrolyzes the borate ester intermediate to the desired borinic acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Pathways

The unique electronic structure of this compound governs its reactivity.

Oxidation Reactions: A ROS-Trigger

Borinic acids are susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) leads to the facile cleavage of the carbon-boron bonds to form the corresponding phenols (3,4-dimethylphenol) and boric acid.[1] This rapid oxidation under physiological conditions makes it a candidate for applications where a response to reactive oxygen species (ROS) is desired, such as in targeted drug delivery systems.[1]

Suzuki-Miyaura Cross-Coupling

While boronic acids are the more traditional coupling partners, borinic acids can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The reaction requires activation of the borinic acid with a base to form a boronate species, which enhances the nucleophilicity of the organic group for transmetalation to the palladium center.[8]

Sources

- 1. Buy this compound | 1072946-23-6 [smolecule.com]

- 2. This compound | C16H19BO | CID 46738821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. combi-blocks.com [combi-blocks.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of Bis(3,4-dimethylphenyl)borinic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bis(3,4-dimethylphenyl)borinic acid (CAS No. 1072946-23-6). Designed for researchers, medicinal chemists, and material scientists, this document synthesizes available data on the compound's structure, stability, and reactivity. It details a robust protocol for its synthesis via Grignard methodology and outlines its key analytical signatures. The guide also explores its current and potential applications, particularly in catalysis and as a responsive moiety in drug delivery systems, grounding these discussions in the fundamental principles of organoboron chemistry.

Introduction and Scientific Context

This compound is an organoboron compound belonging to the diarylborinic acid class, characterized by a central boron atom bonded to two 3,4-dimethylphenyl groups and a single hydroxyl group (R₂BOH).[1] Unlike their more commonly utilized cousins, the boronic acids (RB(OH)₂), borinic acids possess two organic substituents, which significantly influences their electronic properties and reactivity.[2] The presence of two electron-donating aryl groups enhances the Lewis acidity of the boron center compared to corresponding boronic acids, making them valuable catalysts and synthetic intermediates.[2]

The unique electronic nature of this compound, stemming from the interplay between the vacant p-orbital on the sp²-hybridized boron and the electron-rich dimethylphenyl rings, makes it a compound of significant interest.[1] It serves as a versatile building block in organic synthesis, most notably in carbon-carbon bond-forming reactions, and is gaining attention in medicinal chemistry for its potential role in developing targeted therapeutic systems.[1] This guide aims to provide a detailed repository of its core physical and chemical properties to support and accelerate further research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity and core physical properties of this compound are summarized below. While specific experimental data for properties like melting point and boiling point are not widely published, the values in the table represent a combination of computed data and information from commercial suppliers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Bis(3,4-dimethylphenyl)(hydroxy)borane | [3] |

| CAS Number | 1072946-23-6 | [1][3] |

| Molecular Formula | C₁₆H₁₉BO | [1][3] |

| Molecular Weight | 238.13 g/mol | [1] |

| Exact Mass | 238.15300 Da | [1] |

| Appearance | Solid (Typical for diarylborinic acids) | N/A |

| Purity (Typical) | ≥96% | [4] |

| Storage | Room temperature, in a dry, inert atmosphere | [5] |

| Computed LogP | 2.01820 (Indicates moderate lipophilicity) | [1] |

| Polar Surface Area | 20.23 Ų | [1] |

Solubility Profile

The solubility of this compound is dictated by its predominantly hydrophobic character, imparted by the two dimethylphenyl substituents.

-

Aqueous Solubility : Expected to be very low. The calculated LogP value suggests moderate lipophilicity, which, combined with the large nonpolar surface area, significantly limits its solubility in water.[1]

-

Organic Solvent Solubility : Good solubility is expected in common organic solvents of moderate to low polarity. These include ethers (tetrahydrofuran, diethyl ether), chlorinated solvents (dichloromethane, chloroform), and aromatic solvents (toluene, benzene). The hydroxyl group may also confer some solubility in protic solvents like alcohols.[1]

-

pH-Dependent Solubility : Like other borinic acids, its solubility may be influenced by pH. In basic media, coordination of a hydroxide ion to the vacant p-orbital of the boron atom would form an anionic, tetrahedral borinate species, which would likely exhibit increased aqueous solubility.[1]

Synthesis and Purification Protocol

The most established and reliable method for synthesizing diarylborinic acids is the reaction of a trialkyl borate with two equivalents of an aryl Grignard reagent. The following protocol describes a representative synthesis for this compound.

Causality and Experimental Rationale

The Grignard reagent, 3,4-dimethylphenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The reaction proceeds in two stages: the first addition forms a dialkyl arylboronate, and the second addition of the Grignard reagent yields a diaryl alkylborinate. It is crucial to control the stoichiometry (2 equivalents of Grignard to 1 equivalent of borate ester) to favor the formation of the diaryl product over monoaryl or triaryl species.[6] The reaction is conducted at low temperatures (-78 °C to 0 °C) to control the reactivity of the Grignard reagent and prevent undesired side reactions.[6] An acidic aqueous workup is then required to hydrolyze the borinate ester intermediate to the final borinic acid product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

4-Bromo-1,2-xylene

-

Magnesium turnings

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Grignard Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings (2.2 eq). Add a solution of 4-Bromo-1,2-xylene (2.0 eq) in anhydrous THF via the addition funnel. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.

-

Borylation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of trialkyl borate (1.0 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add the freshly prepared Grignard reagent (2.0 eq) to the cold borate solution via cannula or dropping funnel. Maintain the temperature below -60 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding cold 2 M HCl (aq). Stir vigorously for 30 minutes to ensure complete hydrolysis.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel. Due to the sensitivity of borinic acids on silica, purification should be performed quickly.[7]

Spectroscopic and Analytical Profile

Definitive characterization of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the δ 7.0-8.0 ppm region. The four methyl groups on the phenyl rings will appear as distinct singlet signals in the aliphatic region, typically around δ 2.2-2.4 ppm.[1] The hydroxyl proton (B-OH) may appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the boron-bound carbon (C-B) appearing as a broad signal due to quadrupolar relaxation of the boron nucleus. Distinct signals for the methyl carbons and the four different aromatic carbons (C-H and C-C) would be expected.

-

¹¹B NMR: This is a highly diagnostic technique for organoboron compounds. For a tricoordinate borinic acid, a broad signal is expected in the range of δ +20 to +50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., ~3075 cm⁻¹).[1]

-

C=C Aromatic Stretch: Strong absorptions in the 1580-1640 cm⁻¹ region.[1]

-

B-O Asymmetric Stretch: A strong, characteristic absorption band around 1330-1350 cm⁻¹, which is diagnostic for borinic acids.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak [M]⁺ would be observed at m/z = 238. A common fragmentation pattern includes the loss of the hydroxyl group, resulting in a significant peak at m/z = 221 (M-17).[1]

Reactivity and Applications

The utility of this compound stems from the unique reactivity of its diarylborinic acid moiety.

Catalysis and Cross-Coupling Reactions

Borinic acids and their derivatives are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[1] Although less common than boronic acids, they can serve as effective sources for transferring aryl groups. The enhanced Lewis acidity also allows diarylborinic acids to function as catalysts for other organic transformations, such as the regioselective ring-opening of epoxy alcohols.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry and Drug Development

Organoboron compounds are increasingly important in medicine. Borinic acids, in particular, are being explored as responsive chemical triggers. The carbon-boron bond is susceptible to oxidative cleavage by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often overproduced in pathological environments like tumors. This reactivity can be harnessed to design drug delivery systems where a therapeutic agent is masked by the borinic acid moiety. In the presence of high ROS levels, the C-B bond is cleaved, triggering the release of the active drug specifically at the site of disease.[1]

Handling, Storage, and Safety

-

Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: As solids, borinic acids are generally more stable than triarylboranes but can be susceptible to slow degradation. The primary degradation pathway is intermolecular dehydration to form the corresponding anhydride (a boroxine-like structure). This process is often reversible. To ensure long-term stability and purity, the compound should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[5]

-

Safety: While specific toxicity data for this compound is not available, related boronic acids are generally considered to be of low toxicity, ultimately degrading to boric acid.[9] However, they can be irritants. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water.[8]

Conclusion

This compound is a valuable synthetic building block with a distinct reactivity profile conferred by its diarylborinic acid structure. Its utility in catalysis and its potential as a ROS-responsive unit in medicinal chemistry underscore its importance for advanced chemical research. This guide provides a foundational understanding of its physical properties and a reliable framework for its synthesis and characterization, intended to facilitate its application in the development of novel molecules and materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2003). Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids. (WO2003059916A2).

-

ResearchGate. Synthesis of substituted diarylborinic acids and derivatives. Available at: [Link]

-

Pinheiro, B., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 890. Available at: [Link]

- Google Patents. (2015). Synthesis of boronic esters and boronic acids using grignard reagents. (US9243004B2).

-

eScholarship, University of California. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]

-

ACS Publications. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(4), 692-695. Available at: [Link]

- Google Patents. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. (WO2013016185A1).

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

-

PubMed. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5319-5328. Available at: [Link]

-

PubChem. Diphenylborinic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. (2025). This compound | CAS#:1072946-23-6. Available at: [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(23), 5756. Available at: [Link]

Sources

- 1. Buy this compound | 1072946-23-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C16H19BO | CID 46738821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. WO2003059916A2 - Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | CAS#:1072946-23-6 | Chemsrc [chemsrc.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Bis(3,4-dimethylphenyl)borinic Acid: A Comprehensive Technical Guide for Advanced Organic Synthesis and Sensing Applications

Abstract

This technical guide provides an in-depth exploration of bis(3,4-dimethylphenyl)borinic acid, a versatile organoboron compound with significant potential in organic synthesis and materials science. The IUPAC name for this compound is This compound .[1][2] This document details its physicochemical properties, outlines robust synthetic protocols, and explores its applications as a catalyst and a building block in cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. Furthermore, it delves into the emerging application of diarylborinic acids as fluorescent chemosensors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this class of compounds.

Introduction and IUPAC Nomenclature

Organoboron compounds, particularly boronic and borinic acids, have become indispensable tools in modern organic chemistry.[3] this compound belongs to the diarylborinic acid subclass, characterized by two aryl groups and one hydroxyl group attached to a central boron atom.[3] Its structure imparts a unique combination of Lewis acidity and stability, making it a valuable reagent and catalyst. The electron-donating methyl groups on the phenyl rings further modulate its electronic properties and reactivity.[3]

The formal IUPAC name for the topic compound is This compound .[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use and characterization.

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1072946-23-6 | [1] |

| Molecular Formula | C₁₆H₁₉BO | [1][3] |

| Molecular Weight | 238.13 g/mol | [1][3] |

| Canonical SMILES | CC1=C(C=C(C=C1)B(O)C2=CC(=C(C=C2)C)C)C | [1] |

| InChI Key | RLUUJGCHAAXMFW-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 7.0-8.0 ppm. The methyl protons will appear as singlets around δ 2.2-2.4 ppm.[3] The hydroxyl proton on the boron atom can be broad and may exchange with residual water in the solvent, often appearing between δ 9.5 and 10.5 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will display aromatic carbon signals in the δ 120-140 ppm range. The carbons attached to the boron atom may be shifted slightly downfield. The methyl carbons are expected in the aliphatic region, around δ 20-25 ppm.[3]

-

¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing organoboron compounds. For a tricoordinate borinic acid, a broad signal is expected in the range of δ 28-34 ppm.[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

B-O stretch: A characteristic strong absorption around 1340 ± 10 cm⁻¹.[3]

-

Aromatic C-H stretch: Signals around 3075 cm⁻¹.[3]

-

Aromatic C=C stretch: Bands in the 1580-1636 cm⁻¹ region.[3]

2.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis will show a molecular ion peak [M]⁺ at m/z 238.[3] A common fragmentation pattern is the loss of the hydroxyl group, resulting in a fragment at [M-17]⁺.[3]

Synthesis of this compound

The most common and reliable method for synthesizing diarylborinic acids is through the reaction of an organometallic reagent with a borate ester. The following section details a representative protocol based on the Grignard reaction.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an illustrative example based on general procedures for the synthesis of diarylborinic acids.[5]

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

-

Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

-

Heat the flask gently under a stream of inert gas until violet iodine vapors are observed, then cool to room temperature.

-

Add anhydrous THF via a syringe.

-

Dissolve 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and heat is generated.

-

Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Triisopropyl Borate:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (0.5 equivalents) in anhydrous THF dropwise via a syringe, keeping the internal temperature below -60 °C. The use of a slight excess of the Grignard reagent helps to ensure the formation of the diarylborinic acid over the boronic acid.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.

-

Applications in Organic Synthesis

This compound is a valuable reagent in several organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[6] Diarylborinic acids can serve as effective coupling partners, offering an alternative to the more commonly used boronic acids.

4.1.1. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond to form a Pd(II) complex.[7]

-

Transmetalation: The organic group from the borinic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the borinic acid.[7]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

4.1.2. Illustrative Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 equivalent), this compound (0.6 equivalents, as it can transfer two aryl groups), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%).

-

Add K₂CO₃ (3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diarylborinic Acid as a Catalyst

Diarylborinic acids can also function as Lewis acid catalysts in various organic transformations, such as the regioselective functionalization of diols and the ring-opening of epoxides.[8][9] The mechanism often involves the formation of a tetracoordinate borinate complex, which activates the substrate towards nucleophilic attack.[10] This catalytic activity expands the utility of this compound beyond its role as a cross-coupling partner.

Application as a Fluorescent Chemosensor

The Lewis acidic nature of the boron center in borinic acids makes them attractive candidates for the development of chemosensors, particularly for anions like fluoride.[11][12]

Principle of Fluoride Sensing

The sensing mechanism is based on the strong interaction between the electron-deficient boron atom and the highly electronegative fluoride ion.[11][12] This interaction can lead to the formation of a tetracoordinate boronate complex. If the borinic acid is part of a larger π-conjugated system containing a fluorophore, this binding event can modulate the electronic properties of the system, resulting in a change in its fluorescence (e.g., quenching or enhancement).[11][12]

Caption: General mechanism for fluoride sensing using a fluorescent borinic acid derivative.

Potential for this compound in Sensor Design

While specific studies on this compound as a fluorescent sensor are not widely reported, its structural features suggest its potential in this area. To be used as a sensor, it would need to be incorporated into a molecule containing a fluorophore. The electron-donating methyl groups could influence the sensitivity and selectivity of the sensor. The development of such sensors represents a promising area for future research.

Conclusion

This compound is a valuable and versatile compound for researchers in organic synthesis and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and diverse applications in cross-coupling reactions and catalysis make it a powerful tool for the construction of complex molecular architectures. Furthermore, the inherent Lewis acidity of its boron center opens up exciting possibilities for its use in the development of novel chemosensors. This guide provides a solid foundation for understanding and utilizing this important organoboron reagent.

References

-

Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]

-

Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. ChemInform, 43(34). [Link]

-

Xun, S.-S., Wang, H., Yu, C.-B., Lu, S.-M., & Zhou, Y.-G. (2023). Diarylborinic Acid-Catalyzed Ring Opening of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides: Synthesis of 1,2,4-Trisubstituted Cyclopentanes. Organic Letters, 25(41), 7540–7544. [Link]

-

Xun, S.-S., Wang, H., Yu, C.-B., Lu, S.-M., & Zhou, Y.-G. (2024). Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. Organic Letters. [Link]

-

Hall, D. G. (2021). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 54(15), 3042-3054. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

ChemHelp ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

ResearchGate. (2023). Suzuki‐Miyaura cross‐coupling of aryl halides with arylboronic acids in the preparation of biaryls with imidazo[1,5‐a]pyridine ligand JagPhos I. [Link]

-

Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Gabai, A. W., & James, T. D. (2002). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 12(1), 81-85. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

-

Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [Link]

-

Nishimura, T., et al. (2013). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Chemical Communications, 49(44), 5028-5030. [Link]

-

Royal Society of Chemistry. (2013). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (2015). One-pot synthesis of diaryl ketones from aldehydes via palladium-catalyzed reaction with aryl boronic acids. [Link]

-

Roy, B. (2014). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Chemical Communications. [Link]

-

ChemRxiv. (2020). Highly Sensitive Optical Sensor for Selective Detection of Fluoride Level in Drinking Water: Methodology to Fabrication of Proto. [Link]

-

Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

-

Glass, R. S. (2021). One-Pot Synthesis of Aryl Selenonic Acids and Some Unexpected Byproducts. The Journal of Organic Chemistry, 86(15), 9938–9944. [Link]

-

ResearchGate. (2019). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Smith, M. K., & Lectka, T. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

ResearchGate. (2018). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. [Link]

Sources

- 1. This compound | C16H19BO | CID 46738821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buy this compound | 1072946-23-6 [smolecule.com]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"Bis(3,4-dimethylphenyl)borinic acid" structure

An In-Depth Technical Guide to Bis(3,4-dimethylphenyl)borinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a diarylborinic acid of significant interest to the scientific community. We will explore its fundamental molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this document details established synthetic methodologies, purification strategies, and essential handling protocols. The guide culminates in a discussion of its current and prospective applications in organic synthesis, medicinal chemistry, and materials science, offering valuable insights for researchers, chemists, and professionals in drug development.

Introduction to this compound

Organoboron chemistry, a field rooted in the 19th century, has become a cornerstone of modern science, impacting everything from pharmaceuticals to advanced materials.[1] Within this class, borinic acids—organoboron compounds with the general formula R₂B(OH)—represent a structurally distinct and highly reactive family.[1] Unlike the more commonly studied boronic acids (RB(OH)₂), borinic acids possess two organic substituents attached to the boron atom, a feature that significantly enhances their Lewis acidity and influences their chemical behavior.[1]

This compound is a diarylborinic acid featuring a central boron atom covalently bonded to two 3,4-dimethylphenyl groups and a single hydroxyl group.[2] Its unique electronic properties, stemming from the electron-deficient boron center and the electron-donating methyl groups on the phenyl rings, make it a versatile tool.[2] This compound is gaining traction in diverse research areas, including catalysis, the synthesis of novel organic molecules, and as a scaffold in medicinal chemistry for the development of new therapeutic agents.[2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of this compound is essential for its effective application.

Nomenclature and Structural Identity

The compound is systematically identified by its IUPAC name, CAS registry number, and molecular formula, which are crucial for accurate sourcing and regulatory compliance.

The structure is characterized by a central sp²-hybridized boron atom, resulting in a trigonal planar geometry with its three substituents.[2] This electron-deficient configuration is fundamental to its reactivity and Lewis acidic nature.[2]

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 238.1 g/mol | [2][3][4] |

| Exact Mass | 238.15300 Da | [2][3] |

| Purity | Typically ≥96% | [4][5] |

| Calculated LogP | 2.01820 | [2] |

| Appearance | Solid (form not specified) | N/A |

| Storage | Room temperature, in a closed vessel | [4][7] |

The calculated LogP value suggests moderate lipophilicity, which may result in limited solubility in aqueous media.[2]

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the 3,4-dimethylphenyl rings. The four methyl groups should produce characteristic singlet signals in the aliphatic region, generally around 2.2-2.4 ppm.[2]

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong boron-oxygen (B-O) stretching vibration around 1340 ± 10 cm⁻¹. Other expected absorptions are aromatic C-H stretches (~3075 cm⁻¹) and aromatic C-C stretching modes (1580-1636 cm⁻¹).[2]

-

Mass Spectrometry: Mass spectrometric analysis should reveal a molecular ion peak at m/z 238, consistent with the compound's molecular weight.[2] Common fragmentation patterns would likely involve the loss of the hydroxyl group (M-17).[2]

Synthesis, Purification, and Handling

The synthesis of diarylborinic acids requires careful control of reaction conditions to achieve good yields and purity.

Synthetic Methodologies

Several general strategies can be employed for the synthesis of this compound. Common approaches include:

-

Reaction of Organometallic Reagents with Boron Electrophiles: A prevalent method involves the reaction of a Grignard reagent (3,4-dimethylphenylmagnesium bromide) or an organolithium species (3,4-dimethylphenyllithium) with a suitable boron source like a trialkyl borate (e.g., triisopropyl borate), followed by acidic hydrolysis to yield the final borinic acid.[2]

-

Transmetalation: This approach uses organometallic precursors where the organic groups are transferred to a boron center.[2]

Caption: General workflow for the synthesis of diarylborinic acids.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a representative synthesis based on established organoboron chemistry principles.

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

-

Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (0.5 equivalents) in anhydrous THF via a syringe or dropping funnel, maintaining the temperature below -60 °C.

-

After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification and Handling

-

Purification: Borinic acids are more susceptible to oxidation and protodeboronation than boronic acids, and purification on silica gel can lead to low yields.[8] A robust method for purification involves forming a stable chelate complex with an amino alcohol, such as ethanolamine.[8] The resulting aminoborinate often precipitates and can be isolated by filtration, separating it from impurities. The pure borinic acid can then be liberated by treatment with acid.

-

Handling: This compound should only be handled in a well-ventilated area, preferably in a chemical fume hood, by personnel trained in handling potentially hazardous chemicals.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, laboratory clothing, and safety goggles.[7]

-

Storage: Store in a tightly closed container at room temperature, away from heat and oxidizing agents.[4][7]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable compound in several scientific domains.

Organic Synthesis

As an organoboron compound, it serves as a versatile building block for creating complex molecules.

-

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2][9] This is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.

-

Catalysis: Due to the Lewis acidic nature of the boron atom, it can function as a catalyst to activate substrates and promote various organic reactions.[2]

Medicinal Chemistry and Drug Development

The field of medicinal chemistry has seen a surge of interest in boron-containing compounds, demystifying earlier concerns about toxicity.[9] The approval of drugs like bortezomib (Velcade), ixazomib, and vaborbactam has validated the boronic acid moiety as a viable pharmacophore.[9][10]

-

Enzyme Inhibition: A key feature of boronic and borinic acids is their ability to form stable, yet reversible, covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[2][11] This mechanism is central to the action of proteasome inhibitors like bortezomib.[9]

-

Potential Therapeutic Applications: this compound, with its specific diaryl structure, represents a scaffold that can be explored for developing novel inhibitors against various enzyme targets. Its reactivity could be harnessed for applications in targeted drug delivery systems.[2]

Material Science

The incorporation of organoboron compounds into polymers and other materials is an active area of research. The distinct electronic and structural properties conferred by the boron atom and aromatic groups in this compound make it a candidate for developing new materials with tailored optical or electronic characteristics.[2]

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined structure, predictable reactivity, and diverse applicability position it as a valuable tool for researchers in organic synthesis, drug discovery, and material science. As the exploration of organoboron chemistry continues to expand, the potential for compounds like this to contribute to significant scientific advancements remains substantial.

References

- This compound | 1072946-23-6 - Smolecule. (2023, August 16).

- Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. (n.d.).

- This compound | CAS 1072946-23-6. (n.d.). Santa Cruz Biotechnology.

- This compound | CAS 1072946-23-6. (n.d.). Santa Cruz Biotechnology.

- This compound | C16H19BO | CID 46738821. (n.d.). PubChem.

- This compound | CAS#:1072946-23-6. (2025, September 14). Chemsrc.

- Silva, F., et al. (n.d.).

- Singh, J., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- This compound | 1072946-23-6. (n.d.). Benchchem.

- This compound (Cas 1072946-23-6). (n.d.). Parchem.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv

- Llaveria, J., et al. (2021).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1072946-23-6 [smolecule.com]

- 3. This compound | C16H19BO | CID 46738821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 7. This compound | CAS#:1072946-23-6 | Chemsrc [chemsrc.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

"Bis(3,4-dimethylphenyl)borinic acid" solubility

An In-Depth Technical Guide to the Solubility of Bis(3,4-dimethylphenyl)borinic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract